molecular formula C10H12N2O3 B3373035 N-carbamoylphenylalanine CAS No. 949-45-1

N-carbamoylphenylalanine

Cat. No.: B3373035
CAS No.: 949-45-1
M. Wt: 208.21 g/mol
InChI Key: IPWQOZCSQLTKOI-QMMMGPOBSA-N
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Description

N-Carbamoylphenylalanine: is an organic compound that belongs to the class of phenylalanine derivatives It is characterized by the presence of a carbamoyl group attached to the amino group of phenylalanine

Biochemical Analysis

Biochemical Properties

N-carbamoylphenylalanine participates in biochemical reactions catalyzed by enzymes such as D-hydantoinase from Burkholderia cepacia .

Cellular Effects

The effects of this compound on cells and cellular processes are complex and multifaceted. While specific cellular impacts depend on the context and environment, it is known that this compound can influence cell function through its interactions with various biomolecules .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzymes. For instance, it interacts with D-hydantoinase, leading to changes in the enzyme’s activity and subsequently influencing gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound’s stability and degradation can impact long-term cellular function in both in vitro and in vivo studies .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound can affect its activity or function. Factors such as targeting signals or post-translational modifications may direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Carbamoylphenylalanine can be synthesized through enzymatic methods. One common approach involves the use of D-hydantoinase from Burkholderia cepacia, which catalyzes the hydrolysis of D,L-benzyl hydantoin to produce N-carbamoyl-D-phenylalanine . The reaction is typically conducted in a packed-bed reactor connected to a DEAE Sepharose FF column for in situ product recovery. The optimal conditions for this reaction include a temperature of 40°C, a substrate concentration of 1.0 g/L, and an adsorbent concentration of 10/100 mL .

Industrial Production Methods

The industrial production of this compound often involves biocatalytic processes due to their efficiency and mild reaction conditions. The use of immobilized enzymes in packed-bed reactors allows for continuous production and in situ product recovery, enhancing the overall yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

N-Carbamoylphenylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Phenylalanine: Formed through hydrolysis.

    Various derivatives: Depending on the specific reactions and conditions applied.

Scientific Research Applications

N-Carbamoylphenylalanine has several scientific research applications:

Comparison with Similar Compounds

Properties

IUPAC Name

(2S)-2-(carbamoylamino)-3-phenylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c11-10(15)12-8(9(13)14)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,13,14)(H3,11,12,15)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPWQOZCSQLTKOI-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001331105
Record name (2S)-2-(carbamoylamino)-3-phenylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001331105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

949-45-1
Record name N-Carbamoylphenylalanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000949451
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Carbamoylphenylalanine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04058
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (2S)-2-(carbamoylamino)-3-phenylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001331105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-CARBAMOYLPHENYLALANINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7XS3UG99LC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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